molecular formula C17H17BrN6 B12243722 6-bromo-5,7-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine

6-bromo-5,7-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine

Cat. No.: B12243722
M. Wt: 385.3 g/mol
InChI Key: DGVZTPKIEOKRJD-UHFFFAOYSA-N
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Description

6-bromo-5,7-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5,7-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a naphthyridine derivative, followed by the introduction of the pyrazine and azetidine groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-5,7-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridine compounds.

Scientific Research Applications

6-bromo-5,7-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine has several scientific research applications:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It can be used as a probe to study biological processes and interactions, particularly those involving heterocyclic compounds.

    Medicine: The compound’s structure suggests potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-5,7-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-5,7-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,8-naphthyridin-2-amine is unique due to its specific combination of bromine, pyrazine, and naphthyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17BrN6

Molecular Weight

385.3 g/mol

IUPAC Name

6-bromo-5,7-dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,8-naphthyridin-2-amine

InChI

InChI=1S/C17H17BrN6/c1-10-13-3-4-14(23-17(13)21-11(2)16(10)18)22-12-8-24(9-12)15-7-19-5-6-20-15/h3-7,12H,8-9H2,1-2H3,(H,21,22,23)

InChI Key

DGVZTPKIEOKRJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=NC(=C1Br)C)NC3CN(C3)C4=NC=CN=C4

Origin of Product

United States

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